molecular formula C9H15O3PS B8681613 3-(Diethoxyphosphinylmethyl)thiophene CAS No. 21382-79-6

3-(Diethoxyphosphinylmethyl)thiophene

Cat. No. B8681613
Key on ui cas rn: 21382-79-6
M. Wt: 234.25 g/mol
InChI Key: COEUIMNMEJZFLM-UHFFFAOYSA-N
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Patent
US05760045

Procedure details

The following phosphonate reagents were also prepared by the above-described method: diethyl 3-thienylmethylphosphonate, diethyl 2-furanylmethylphosphonate, diethyl 2-fluorobenzylphosphonate, and diethyl 3,4,5-trimethoxybenzylphos-phonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
diethyl 3,4,5-trimethoxybenzylphos-phonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(=O)([O-])[O-].[S:5]1[CH:9]=[CH:8][C:7](CP(=O)(OCC)OCC)=[CH:6]1.O1C=CC=C1[CH2:24][P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28].FC1C=CC=CC=1CP(=O)(OCC)OCC.COC1C=C(C=C(OC)C=1OC)CP(=O)(OCC)OCC>>[S:5]1[CH:6]=[CH:7][CH:8]=[C:9]1[CH2:24][P:25](=[O:32])([O:29][CH2:30][CH3:31])[O:26][CH2:27][CH3:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])([O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CP(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)CP(OCC)(OCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CP(OCC)(OCC)=O)C=CC=C1
Step Five
Name
diethyl 3,4,5-trimethoxybenzylphos-phonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CP(OCC)(OCC)=O)C=C(C1OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CP(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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